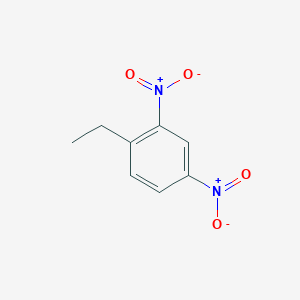

1-Ethyl-2,4-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQSKHWNIKZEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152845 | |

| Record name | 1-Ethyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-29-1 | |

| Record name | 1-Ethyl-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2,4-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H47R6AUS6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethyl-2,4-dinitrobenzene (CAS No. 1204-29-1), a valuable nitroaromatic compound. This document details the synthetic route via electrophilic aromatic substitution, including a detailed experimental protocol. Furthermore, it compiles the available physicochemical and spectroscopic data essential for the unambiguous identification and quality control of the compound.

Compound Overview

This compound is a pale yellow crystalline solid belonging to the nitrobenzene family.[1] It is characterized by an ethyl group at the 1-position and two nitro groups at the 2- and 4-positions of the benzene ring.[1] This compound serves as a raw material in the synthesis of various dyes and pesticides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1204-29-1 | [2][3] |

| Molecular Formula | C₈H₈N₂O₄ | [2] |

| Molecular Weight | 196.16 g/mol | [2] |

| Melting Point | 57-57.8 °C | [2] |

| Boiling Point | 304.6 °C at 760 mmHg; 129-130 °C at 2 Torr | [2][4] |

| Density | 1.323 g/cm³ at 20 °C | [2] |

| Appearance | Pale yellow crystalline solid | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the dinitration of ethylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The ethyl group on the benzene ring is an activating group and directs the incoming nitro groups primarily to the ortho and para positions.[1] Careful control of reaction conditions, particularly temperature, is crucial to achieve the desired dinitration and avoid the formation of polynitrated byproducts.[5]

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of aromatic compounds.[1][5][6]

Materials:

-

Ethylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, carefully and slowly add a desired volume of concentrated sulfuric acid. While stirring, slowly add an equimolar or slight excess of concentrated nitric acid, ensuring the temperature of the mixture is maintained below 10 °C.

-

Nitration Reaction: To the cold, stirred nitrating mixture, add ethylbenzene dropwise from a dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to prevent over-nitration.[5]

-

Reaction Completion: After the addition of ethylbenzene is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Work-up:

-

Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring to quench the reaction.

-

Transfer the mixture to a separatory funnel. The organic layer, containing the crude product, will separate from the aqueous layer.

-

Separate the organic layer and wash it sequentially with cold deionized water (2 x 50 mL) and 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. A final wash with brine (saturated NaCl solution) can aid in breaking any emulsions.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound as a solid.

-

Purify the crude product by recrystallization from a minimal amount of hot ethanol.[7][8][9] Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Data/Expected Peaks |

| ¹H NMR | Predicted chemical shifts (δ, ppm): Aromatic protons (~8.0-8.8 ppm), Methylene protons of the ethyl group (~3.0 ppm, quartet), Methyl protons of the ethyl group (~1.3 ppm, triplet). The aromatic region is expected to show a complex splitting pattern due to the substitution. |

| ¹³C NMR | Predicted chemical shifts (δ, ppm): Aromatic carbons (120-150 ppm), Methylene carbon of the ethyl group (~25 ppm), Methyl carbon of the ethyl group (~15 ppm). Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[10] |

| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): Aromatic C-H stretching (~3100-3000), Aliphatic C-H stretching (~2970-2850), Asymmetric and symmetric NO₂ stretching (~1550 and ~1350), Aromatic C=C stretching (~1600 and ~1475), C-N stretching (~850). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 196. Expected fragmentation patterns include the loss of nitro groups (NO₂) leading to fragments at m/z = 150 and 104, and cleavage of the ethyl group.[11] |

Logical Relationship of Characterization Data

The following diagram illustrates the logical flow of confirming the structure of this compound using various analytical techniques.

Caption: Logical flow for the structural confirmation of the synthesized product.

Safety Precautions

-

Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]

-

The nitration of ethylbenzene is a highly exothermic reaction. Proper temperature control is critical to prevent a runaway reaction.[5]

-

This compound is considered toxic and harmful if inhaled or ingested and is a skin and eye irritant.[1] Handle the compound with appropriate PPE.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols based on their specific laboratory conditions and safety procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | CAS#:1204-29-1 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-2,4-dinitrobenzene, a significant compound in various industrial applications. The information is presented to support research, development, and safety protocols.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with an ethyl group and two nitro groups.[1] Its chemical structure is fundamental to its reactivity and physical properties.

-

IUPAC Name: this compound

-

Synonyms: 2,4-Dinitro-1-ethylbenzene, Benzene, 1-ethyl-2,4-dinitro-[2]

-

InChI: InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3[2]

-

Canonical SMILES: O=N(=O)C1=CC=C(C(=C1)N(=O)=O)CC[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some reported values, particularly the melting point, show discrepancies across different sources, which may be attributable to variations in experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Weight | 196.16 g/mol | [2][3][4][5] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 57-57.8 °C | [2][3] |

| 4 °C | ||

| Boiling Point | 304.6 °C at 760 mmHg | |

| 129-130 °C at 2 Torr | [2] | |

| 167.8 °C at 13 Torr | [3] | |

| Density | 1.344 g/cm³ | |

| 1.323 g/cm³ at 20 °C | [2][3] | |

| Flash Point | 143.4 °C | [1][3] |

| Vapor Pressure | 0.00156 mmHg at 25 °C | [1][3] |

| Refractive Index | 1.584 | [1][3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, chloroform, and acetone.[6] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standard laboratory techniques. Below are detailed methodologies for key experiments.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[7][8] This property is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube with oil or a metal block apparatus).

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute as the expected melting point is approached.[10]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Methodology (Distillation Method):

-

Apparatus Setup: A small quantity (e.g., 5 mL) of liquid this compound is placed in a distillation flask.[11] A thermometer is positioned so that its bulb is just below the side arm of the flask to accurately measure the temperature of the vapor.

-

Heating: The flask is heated gently.[11]

-

Observation and Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.[11]

Methodology (Capillary Method for Small Samples):

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[13]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath.[13]

-

Observation and Data Recording: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Solubility provides insight into the polarity and potential intermolecular interactions of a compound.[14]

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[15]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[15]

-

Observation: The mixture is vigorously shaken after each addition.[15] The compound is classified as soluble if it forms a homogeneous solution and insoluble if it remains as a separate phase.[16][17]

-

Systematic Testing: This process is repeated with a range of solvents of varying polarity, such as ethanol, diethyl ether, and acetone, as well as acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to assess its acid-base properties.[14][15][18]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization and purity assessment of a sample of this compound using the experimental protocols described above.

Caption: Workflow for the physicochemical characterization of this compound.

Applications and Safety

This compound serves as a raw material in the synthesis of dyes and pesticides.[1] Due to its chemical nature, it is considered toxic and harmful if inhaled or ingested and is a known skin and eye irritant.[1] It is also a flammable substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. echemi.com [echemi.com]

- 4. This compound [chembk.com]

- 5. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. jove.com [jove.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.ws [chem.ws]

- 18. scribd.com [scribd.com]

The Pivotal Role of 1-Ethyl-2,4-dinitrobenzene in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2,4-dinitrobenzene is a key aromatic nitro compound that serves as a versatile intermediate in the synthesis of a wide array of more complex organic molecules. Its reactivity, governed by the presence of two electron-withdrawing nitro groups and an activating ethyl group, makes it a valuable precursor for the production of dyes, pesticides, and pharmaceutical intermediates. This technical guide provides an in-depth overview of the synthesis of this compound, its characteristic reactions, and its applications as a chemical building block. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| CAS Number | 1204-29-1 | [3][4] |

| Appearance | Pale yellow crystalline solid | [N/A] |

| Melting Point | 57-57.8 °C | [N/A] |

| Boiling Point | 129-130 °C @ 2 Torr | [N/A] |

| Density | 1.323 g/cm³ @ 20 °C | [N/A] |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic aromatic substitution of ethylbenzene using a nitrating agent. While mononitration of ethylbenzene is common, dinitration to yield the 2,4-isomer requires more forcing conditions.

Dinitration of Ethylbenzene using Acetyl Nitrate

A documented method for the dinitration of ethylbenzene involves the use of acetyl nitrate, generated in situ from concentrated nitric acid and acetic anhydride.[5]

-

To a stirred solution of acetic anhydride (5.0 mL, 53 mmol) at 0 °C, slowly add concentrated nitric acid (3.0 g, 47 mmol, 2.0 mL) dropwise.

-

After stirring for 10 minutes, add a solution of ethylbenzene (1.06 g, 10 mmol) in acetic anhydride (1.0 mL) dropwise, allowing the mixture to warm to room temperature.

-

Stir the reaction mixture overnight.

-

Pour the mixture into water (50 mL) and stir for 1 hour.

-

Extract the product with dichloromethane (CH₂Cl₂), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

The resulting product is a mixture of mono- and dinitrated isomers. Further purification by column chromatography is required to isolate this compound.

A combined yield of 11% for a 5:1 mixture of this compound and 1-ethyl-2,6-dinitrobenzene has been reported using this method.[5]

Caption: Synthesis of this compound.

Reactions of this compound as an Intermediate

The presence of two nitro groups strongly activates the benzene ring towards nucleophilic aromatic substitution and also allows for reduction to the corresponding amino compounds.

Nucleophilic Aromatic Substitution

Reduction of Nitro Groups

The nitro groups of this compound can be selectively or fully reduced to amino groups, opening pathways to various derivatives.

Partial reduction of dinitroarenes to nitroanilines can be achieved using reagents like hydrazine hydrate with a catalyst.[6]

-

Dissolve this compound in a 1:1 mixture of ethanol and 1,2-dichloroethane.

-

Add 3 molar equivalents of hydrazine hydrate and a catalytic amount of Raney nickel.

-

Heat the mixture at 50-60 °C and monitor the reaction by TLC.

-

Upon completion, filter the catalyst and remove the solvent under reduced pressure.

-

Purify the resulting mixture of ethyl-nitroaniline isomers by column chromatography.

Complete reduction of both nitro groups to form 1-ethyl-benzene-2,4-diamine can be accomplished using stronger reducing agents like tin or iron in the presence of hydrochloric acid.[7]

-

In a round-bottom flask, combine this compound with granulated tin and ethanol.

-

Slowly add concentrated hydrochloric acid dropwise with stirring.

-

After the initial exothermic reaction subsides, heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and remove the solvent to yield the crude diamine, which can be further purified by crystallization or chromatography.

Caption: Reduction pathways of this compound.

Applications in Synthesis

Intermediate for Dyes

The amino derivatives of this compound are valuable precursors for the synthesis of azo dyes. The diamine can be diazotized and coupled with various aromatic compounds to produce a range of colors. While a specific commercial dye synthesized directly from this compound is not prominently documented, the general chemistry of azo dye formation is well-established.[8][9]

Caption: General workflow for azo dye synthesis.

Precursor for Herbicides

Dinitroaniline derivatives are a known class of herbicides.[10] The synthesis of such herbicides can potentially start from this compound. For instance, nucleophilic aromatic substitution on a related dinitrobenzene derivative has been used to synthesize herbicidal compounds.[11]

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization.

| Spectroscopic Data | Values and Interpretation | Reference(s) |

| ¹H NMR | Expected signals for the ethyl group (a triplet and a quartet) and three distinct aromatic protons. The aromatic protons would be downfield due to the electron-withdrawing nitro groups. | [N/A] |

| ¹³C NMR | Expected signals for the two carbons of the ethyl group and six distinct aromatic carbons due to the asymmetry of the molecule. | [N/A] |

| FTIR | Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching of the ethyl group, C=C stretching of the aromatic ring, and strong absorptions for the symmetric and asymmetric stretching of the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). | [N/A] |

| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of the compound. | [12] |

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its preparation via the dinitration of ethylbenzene provides a starting point for a variety of chemical transformations, including the selective or complete reduction of its nitro groups to form amino derivatives. These derivatives are key precursors for the synthesis of azo dyes and potentially for the development of novel herbicides and pharmaceutical compounds. The experimental protocols and data presented in this guide offer a solid foundation for the utilization of this compound in synthetic organic chemistry. Further research into optimizing its synthesis and exploring its reactivity will undoubtedly expand its applications in various fields of chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound [stenutz.eu]

- 5. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. ftstjournal.com [ftstjournal.com]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 1-Ethyl-2,4-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-2,4-dinitrobenzene (C8H8N2O4, Molar Mass: 196.16 g/mol ). Due to the limited availability of public, experimentally-verified spectra for this specific compound, this guide presents a combination of predicted data based on established principles of spectroscopy for nitroaromatic compounds and general experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | H-3 |

| ~8.40 | dd | 1H | H-5 |

| ~7.60 | d | 1H | H-6 |

| ~3.00 | q | 2H | -CH₂- (Ethyl) |

| ~1.40 | t | 3H | -CH₃ (Ethyl) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-1 |

| ~148.0 | C-2 |

| ~145.0 | C-4 |

| ~128.0 | C-5 |

| ~122.0 | C-3 |

| ~120.0 | C-6 |

| ~28.0 | -CH₂- (Ethyl) |

| ~15.0 | -CH₃ (Ethyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2970 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1540 - 1520 | Strong | N-O asymmetric stretch (NO₂) ** |

| ~1350 - 1330 | Strong | N-O symmetric stretch (NO₂) ** |

| ~840 | Strong | C-H out-of-plane bend (Aromatic) |

| ~740 | Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 196 | High | [M]⁺ (Molecular ion) |

| 181 | Moderate | [M - CH₃]⁺ |

| 167 | Moderate | [M - C₂H₅]⁺ |

| 150 | Moderate | [M - NO₂]⁺ |

| 120 | Low | [M - NO₂ - NO]⁺ |

| 104 | Low | [C₇H₆O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for nitroaromatic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column (e.g., a non-polar capillary column) for separation prior to ionization.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure and its correlation with key spectroscopic data.

Caption: General experimental workflow for spectroscopic analysis.

An In-depth Technical Guide on the Toxicity and Biological Effects of Dinitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitroaromatic compounds (DNACs) are a class of chemicals widely used in various industrial applications, including the synthesis of explosives, pesticides, and dyes.[1] Their extensive use has led to significant environmental contamination, posing a considerable threat to human health and ecosystems.[1] This technical guide provides a comprehensive overview of the toxicity and biological effects of DNACs, with a focus on the molecular mechanisms underlying their adverse effects. We present a compilation of quantitative toxicity data, detailed experimental protocols for assessing their toxicity, and visualizations of the key signaling pathways involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or studying these compounds.

Toxicity of Dinitroaromatic Compounds

The toxicity of dinitroaromatic compounds is largely attributed to the presence of the nitro groups, which are highly electrophilic.[2] This property makes them reactive towards biological macromolecules, particularly DNA and proteins.[2] The position and number of nitro groups on the aromatic ring, as well as the presence of other substituents, significantly influence the toxicity of these compounds.[2]

Genotoxicity and Mutagenicity

A primary concern with dinitroaromatic compounds is their genotoxicity, with many compounds in this class being potent mutagens.[1] The mutagenicity is often mediated by their metabolic reduction products, particularly hydroxylamines, which can form adducts with DNA.[2] These DNA adducts can lead to mispairing during DNA replication, resulting in mutations.[2] The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of these compounds.[3][4]

Carcinogenicity

Several dinitroaromatic compounds are recognized as known or suspected carcinogens.[1] Their carcinogenic activity is closely linked to their mutagenic properties. Chronic exposure to these compounds can lead to the development of tumors in various organs.

Systemic Toxicity

Dinitroaromatic compounds can exert toxic effects on various organ systems. A notable effect of some dinitroaromatics, such as nitrobenzene, is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5] This can lead to cyanosis and, in severe cases, be life-threatening.[5] Other systemic effects include liver and kidney damage, as well as reproductive and developmental toxicity.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for a range of dinitroaromatic compounds. This data is essential for risk assessment and for understanding structure-activity relationships.

Table 1: Acute Oral Toxicity of Dinitroaromatic Compounds in Rats (LD50)

| Compound | LD50 (mg/kg) |

| 1,2-Dinitrobenzene | 170 |

| 1,3-Dinitrobenzene | 83 |

| 1,4-Dinitrobenzene | 80 |

| 2,4-Dinitrotoluene | 268 |

| 2,6-Dinitrotoluene | 255 |

| 3,4-Dinitrotoluene | 640 |

| 2,4-Dinitrophenol | 30 |

| 2,5-Dinitrophenol | 53 |

| 2,6-Dinitrophenol | 43 |

| 2,4-Dinitroaniline | 1330 |

| 2,6-Dinitroaniline | >2000 |

| 3,5-Dinitroaniline | 1200 |

| 2,4-Dinitrochlorobenzene | 640 |

| 2,6-Dinitrochlorobenzene | 1070 |

| 3,4-Dinitrochlorobenzene | 1600 |

| 3,5-Dinitrochlorobenzene | 1250 |

| 2,4-Dinitrobromobenzene | 560 |

| 2,6-Dinitrobromobenzene | 1000 |

| 3,5-Dinitrobromobenzene | 1000 |

| 2,4-Dinitroiodobenzene | 450 |

| 2,6-Dinitroiodobenzene | 800 |

| 3,5-Dinitroiodobenzene | 800 |

| 2,4-Dinitronaphthalene | 1300 |

| 1,5-Dinitronaphthalene | 1500 |

| 1,8-Dinitronaphthalene | 1500 |

| 2,4-Dinitro-1-naphthol | 200 |

| 1,3-Dinitro-2-naphthol | 250 |

| 4,6-Dinitro-o-cresol | 25 |

Data compiled from various sources.

Table 2: Ecotoxicity of Dinitroaromatic Compounds (EC50)

| Compound | Organism | Endpoint | EC50 (mg/L) |

| 2,4-Dinitrotoluene | Daphnia magna | Immobilization | 27 |

| 2,6-Dinitrotoluene | Daphnia magna | Immobilization | 17 |

| 2,4-Dinitrophenol | Daphnia magna | Immobilization | 8.1 |

| Nitrobenzene | Daphnia magna | Immobilization | 21 |

| 1,3-Dinitrobenzene | Daphnia magna | Immobilization | 2.6 |

| 2,4-Dinitrotoluene | Pimephales promelas (Fathead minnow) | Mortality | 25.5 |

| 2,6-Dinitrotoluene | Pimephales promelas (Fathead minnow) | Mortality | 17.5 |

| 2,4-Dinitrophenol | Pimephales promelas (Fathead minnow) | Mortality | 5.8 |

| Nitrobenzene | Pimephales promelas (Fathead minnow) | Mortality | 98 |

| 1,3-Dinitrobenzene | Pimephales promelas (Fathead minnow) | Mortality | 1.3 |

| 2,4-Dinitrotoluene | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 3.1 |

| 2,6-Dinitrotoluene | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 2.8 |

| 2,4-Dinitrophenol | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 0.8 |

| Nitrobenzene | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 31 |

| 1,3-Dinitrobenzene | Pseudokirchneriella subcapitata (Green algae) | Growth Inhibition | 0.5 |

Data compiled from various sources.

Key Signaling Pathways Affected by Dinitroaromatic Compounds

The biological effects of dinitroaromatic compounds are mediated through their interaction with several key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of toxicity and for developing potential therapeutic interventions.

Metabolic Activation and DNA Adduct Formation

The toxicity of many dinitroaromatic compounds is dependent on their metabolic activation. This process, primarily occurring in the liver, involves the reduction of the nitro groups to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can then covalently bind to DNA, forming DNA adducts.

References

- 1. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. researchgate.net [researchgate.net]

Solubility Profile of 1-Ethyl-2,4-dinitrobenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-2,4-dinitrobenzene in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages solubility data from structurally analogous compounds to predict its solubility profile. Furthermore, it outlines a detailed, standard experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable data for their specific applications.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound, a substituted aromatic nitro compound, is expected to exhibit good solubility in a range of common organic solvents. The presence of the nitro groups introduces polarity, while the ethyl group and the benzene ring contribute to its nonpolar character. Therefore, it is anticipated to be most soluble in polar aprotic and moderately polar solvents that can engage in dipole-dipole interactions and solvate the aromatic ring. Its solubility in nonpolar solvents is expected to be lower, and it is predicted to be sparingly soluble in water.

Quantitative Solubility Data for Structurally Similar Compounds

To provide a quantitative context, the following table summarizes the solubility of structurally related dinitrobenzene derivatives in various common organic solvents. This data can be used to estimate the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| 1-Chloro-2,4-dinitrobenzene | Acetone | 16 | 268[1] |

| Acetone | 30 | 532[1] | |

| Benzene | 15 | 158.4[1] | |

| Benzene | 31 | 359.6[1] | |

| Carbon Disulfide | 15 | 4.21[1] | |

| Carbon Tetrachloride | 15 | 3.85[1] | |

| Chloroform | 15 | 102.76[1] | |

| Diethyl Ether | 15 | 23.52[1] | |

| Ethanol (96%) | 16 | 4.73[1] | |

| Methanol | 16 | 11.23[1] | |

| Toluene | 15 | 139.87[1] | |

| 1,3-Dinitrobenzene | Acetone | 15 | 72.365[2] |

| Benzene | 18.2 | 39.45[2] | |

| Chloroform | 17.6 | 32.4[2] | |

| Diethyl Ether | 15 | 9.4[2] | |

| Ethanol (96%) | 20.5 | 3.5[2] | |

| Ethyl Acetate | 18.2 | 36.27[2] | |

| Methanol | 20.5 | 6.75[2] | |

| Toluene | 16.2 | 30.66[2] | |

| 2,4-Dinitrotoluene | Acetone | 15 | 81.9 |

| Benzene | 15 | 60.64 | |

| Chloroform | 15 | 65.08 | |

| Diethyl Ether | 22 | 9.4 | |

| Ethanol (96%) | 15 | 1.92 | |

| Ethyl Acetate | 15 | 57.93 | |

| Methanol | 15 | 5.01 | |

| Pyridine | 15 | 76.8 | |

| Toluene | 15 | 45.47 | |

| Water | 22 | 0.027 |

Note: The data for 2,4-Dinitrotoluene is sourced from a chemical database and presented here for comparative purposes.

Qualitative solubility information for other related compounds further supports the predicted solubility profile:

-

1-Ethoxy-2,4-dinitrobenzene is reported to be soluble in ethanol, chloroform, and acetone.[3]

-

2,4-Dinitrotoluene is soluble in ethanol, chloroform, benzene, and ethyl ether, and very soluble in acetone and pyridine.[4]

-

Nitrobenzene is soluble in ethanol, ether, and benzene.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[6][7] This protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, methanol, toluene, hexane, ethyl acetate)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solutions using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound or by a validated HPLC method.

-

Calculation: Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution, taking into account the dilution factor.

3. Data Analysis and Reporting:

-

Report the solubility in standard units, such as grams per 100 grams of solvent ( g/100 g) or moles per liter (mol/L).

-

Specify the temperature at which the solubility was determined.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the determination of solubility using the shake-flask method.

References

- 1. 2,4-dinitrochlorobenzene [chemister.ru]

- 2. 1,3-dinitrobenzene [chemister.ru]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to the Industrial Applications of 1-Ethyl-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound with significant potential in various industrial sectors. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, with a focus on its role as an intermediate in the dye and pesticide industries, and its potential pharmacological relevance based on the activity of structurally similar molecules. This document adheres to stringent data presentation and visualization requirements to provide a comprehensive resource for researchers and professionals in relevant fields.

Chemical and Physical Properties

This compound is a solid, pale yellow crystalline compound.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 196.16 g/mol | [3] |

| CAS Number | 1204-29-1 | [2][3] |

| Boiling Point | 304.6 °C at 760 mmHg | [1] |

| Density | 1.344 g/cm³ | [1] |

| Flash Point | 143.4 °C | [1] |

| Vapor Pressure | 0.00156 mmHg at 25°C | [1] |

| Refractive Index | 1.584 | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of ethylbenzene. This process involves the introduction of two nitro groups onto the benzene ring.

Reaction Principle

The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction. The ethyl group is an ortho-, para-directing and activating group, meaning it directs the incoming nitro groups primarily to the positions adjacent (ortho) and opposite (para) to it and increases the reaction rate compared to benzene. The reaction typically uses a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ.

To achieve dinitration to form this compound, more forcing reaction conditions (higher temperature and/or higher concentration of nitrating agent) are required compared to mono-nitration. The first nitro group deactivates the ring, making the second substitution more difficult.

Experimental Protocol: Nitration of Ethylbenzene

The following is a representative protocol for the nitration of ethylbenzene, which can be adapted to favor the formation of dinitro-derivatives.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice

-

Deionized water

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10°C during this addition.

-

Reaction: To a separate flask containing ethylbenzene, cooled to 0°C, slowly add the prepared nitrating mixture dropwise with vigorous stirring. To promote dinitration, the reaction temperature can be carefully allowed to rise, but should be monitored closely to prevent runaway reactions.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then poured onto crushed ice and the organic layer is separated. The organic layer is washed sequentially with cold water, 5% sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting mixture of nitroethylbenzene isomers can be separated by fractional distillation or column chromatography.[4][5][6]

Quantitative Data: The precise yield of this compound is highly dependent on the specific reaction conditions (temperature, reaction time, and ratio of reactants). Industrial processes for benzene nitration report that nitration temperature and mixed acid volumetric flow rate are the most influential variables in the formation of by-products.[7][8] For the nitration of ethylbenzene on silica gel, near-quantitative yields of mixed nitro-products have been reported.[9]

Synthesis Workflow

Potential Industrial Applications

This compound serves as a valuable intermediate in the synthesis of other chemicals, primarily in the dye and pesticide industries.[1]

Dye Industry

Aromatic nitro compounds are precursors to aromatic amines, which are key components in the synthesis of azo dyes. The reduction of the nitro groups in this compound would yield 1-Ethyl-2,4-diaminobenzene. This diamine can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.

Hypothetical Synthesis of an Azo Dye:

-

Reduction: this compound is reduced to 1-Ethyl-2,4-diaminobenzene using a suitable reducing agent (e.g., Sn/HCl or catalytic hydrogenation).

-

Diazotization: The resulting diamine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a bis-diazonium salt.

-

Azo Coupling: The bis-diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the final azo dye.

Pesticide Industry

Dinitrobenzene derivatives have been utilized in the synthesis of various pesticides. For example, a structurally related compound, 1-chloro-2,4-dinitrobenzene, has been used to synthesize a derivative of the herbicide glyphosate.[10][11] A similar approach could potentially be employed with this compound, where the nitro groups could be modified or the ethyl group could be part of a larger active molecule.

Hypothetical Synthesis of a Pesticide Active Ingredient:

This example illustrates a potential pathway where the reactivity of the nitroaromatic ring is utilized to build a more complex molecule with potential pesticidal activity.

Potential Pharmacological Relevance

While this compound itself is not a therapeutic agent, the biological activity of structurally similar dinitrobenzene compounds provides a rationale for its investigation in drug development.

Mechanism of Action: Inhibition of Thioredoxin Reductase

A closely related compound, 1-chloro-2,4-dinitrobenzene (DNCB), is a known irreversible inhibitor of mammalian thioredoxin reductase (TrxR).[1][12] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in cellular redox regulation and antioxidant defense.

The proposed mechanism of inhibition by dinitrohalobenzenes involves the alkylation of both the redox-active selenocysteine and a neighboring cysteine residue in the active site of TrxR.[1] This irreversible inhibition leads to a loss of the enzyme's ability to reduce thioredoxin and is accompanied by a significant increase in its NADPH oxidase activity, resulting in the production of superoxide radicals.[12][13] This induced oxidative stress is thought to be a major contributor to the inflammatory and immunomodulatory effects of these compounds.[13]

Given the structural similarity, it is plausible that this compound could exhibit a similar inhibitory effect on TrxR.

Safety Considerations

This compound is considered a hazardous substance. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with established potential in the dye and pesticide industries. Its synthesis via the nitration of ethylbenzene is a well-understood process, although optimization is required to maximize the yield of the desired dinitro isomer. Furthermore, the known biological activity of structurally related dinitrobenzene compounds, particularly as inhibitors of thioredoxin reductase, suggests that this compound and its derivatives may be of interest for further investigation in the field of drug development. This guide provides a foundational resource for researchers and professionals seeking to explore the industrial and pharmacological potential of this compound.

References

- 1. Mammalian thioredoxin reductase is irreversibly inhibited by dinitrohalobenzenes by alkylation of both the redox active selenocysteine and its neighboring cysteine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. aidic.it [aidic.it]

- 8. Prediction of the By-products Formation in the Adiabatic Industrial Benzene Nitration Process | Chemical Engineering Transactions [cetjournal.it]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-Chloro-2,4-dinitrobenzene is an irreversible inhibitor of human thioredoxin reductase. Loss of thioredoxin disulfide reductase activity is accompanied by a large increase in NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Superoxide production by dinitrophenyl-derivatized thioredoxin reductase--a model for the mechanism and correlation to immunostimulation by dinitrohalobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,4-dinitrobenzene is a nitroaromatic compound belonging to the dinitrobenzene family.[1] Like many compounds in this class, it is used as an intermediate in the synthesis of dyes and pesticides.[1] The presence of two nitro groups on the benzene ring suggests that this compound may be energetic and could pose a thermal hazard.[2][3] Understanding the thermal stability and decomposition pathways of this compound is crucial for ensuring safe handling, storage, and use in any application, particularly in pharmaceutical and fine chemical synthesis where thermal processes are common.

This guide summarizes the available physical and chemical properties of this compound, discusses its anticipated thermal behavior based on related compounds, outlines standard experimental protocols for thermal analysis, and presents a hypothetical decomposition pathway.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

| Property | Value | References |

| Molecular Formula | C₈H₈N₂O₄ | [1][4][5] |

| Molecular Weight | 196.16 g/mol | [1][4][5] |

| CAS Number | 1204-29-1 | [1][4] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 57-57.8 °C | [4][6] |

| Boiling Point | 304.6 °C at 760 mmHg; 129-130 °C at 2 Torr | [1][6][7] |

| Density | 1.323 - 1.344 g/cm³ at 20 °C | [1][4][6][7] |

| Flash Point | 143.4 °C | [1][7] |

| Vapor Pressure | 0.00156 mmHg at 25 °C | [1][4][7] |

| Solubility | Insoluble in water. | [2] |

Thermal Stability and Decomposition Hazards

While specific decomposition data for this compound is unavailable, the thermal behavior of dinitrobenzene isomers and other nitroaromatic compounds provides a strong indication of its potential hazards.

Dinitrobenzene compounds are known to be combustible solids that can decompose explosively when heated, especially under confinement.[2][3] The presence of two nitro groups on the aromatic ring significantly increases the reactivity and potential for explosive instability.[2] The decomposition of nitroaromatic compounds is a highly exothermic process that can lead to a runaway reaction if not properly controlled.[8]

Key hazards associated with the thermal decomposition of dinitrobenzene compounds include:

-

Explosion Hazard: Spontaneous decomposition upon heating or shock can lead to an explosion.[2][3]

-

Toxic Fume Generation: Decomposition produces toxic fumes, including oxides of nitrogen (NOx).[2][3]

-

Autocatalytic Decomposition: The decomposition of some nitroaromatic compounds can be autocatalytic, meaning the decomposition products can accelerate the rate of further decomposition.[8]

Given these characteristics, it is prudent to assume that this compound is a thermally sensitive material that requires careful handling and storage away from heat, shock, and friction.[3][9]

Hypothetical Decomposition Pathway

The thermal decomposition of nitroaromatic compounds can proceed through several mechanisms. The primary initiation steps often involve the homolytic cleavage of the C-NO₂ bond or a nitro-nitrite isomerization.[10][11] The presence of an ethyl group ortho to a nitro group may also introduce alternative decomposition pathways.[10]

A plausible, albeit hypothetical, decomposition pathway for this compound is illustrated in the diagram below. This pathway is based on general mechanisms for nitroaromatic decomposition.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, a series of experiments using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) would be required. The following are representative protocols for these analyses, based on standard methods for energetic materials.[12][13][14]

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, melting point, and heat of decomposition.

Methodology:

-

A small sample (typically 1-5 mg) of this compound is accurately weighed into a high-pressure crucible (e.g., gold-plated stainless steel).

-

The crucible is hermetically sealed to prevent evaporation of the sample.

-

The sample is placed in the DSC instrument alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) from ambient temperature to a final temperature beyond the decomposition point (e.g., 400 °C).

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

The resulting thermogram is analyzed to determine the melting endotherm, the onset temperature of the exothermic decomposition, the peak temperature of decomposition, and the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify the extent of mass loss during decomposition.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in an open crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature where all decomposition is complete (e.g., 600 °C).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting thermogram and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss and the temperatures of maximum mass loss rates.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions to determine the time-to-maximum rate (TMR) and pressure generation data.[12][15][16][17]

Methodology:

-

A larger sample (typically 1-10 g) of this compound is loaded into a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

The bomb is placed within the ARC's adiabatic chamber.

-

The experiment is typically run in a "heat-wait-search" mode. The sample is heated in small steps (e.g., 5 °C) and then held isothermally to detect any self-heating.

-

Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, preventing heat loss.

-

The temperature and pressure of the sample are monitored as the reaction accelerates.

-

The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, the maximum pressure, and the time-to-maximum rate at various temperatures.

Experimental and Analytical Workflow

The logical workflow for a comprehensive thermal hazard assessment of this compound is depicted in the following diagram.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a comprehensive understanding of its potential hazards can be inferred from the behavior of analogous dinitrobenzene and nitroaromatic compounds. It should be treated as a thermally sensitive and potentially explosive material. The experimental protocols and workflows outlined in this guide provide a robust framework for a thorough thermal hazard assessment, which is strongly recommended before this compound is used in any process, particularly on a large scale. The generation of such data is critical for the development of safe handling, storage, and operating procedures.

References

- 1. lookchem.com [lookchem.com]

- 2. DINITROBENZENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nj.gov [nj.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | C8H8N2O4 | CID 70999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | CAS#:1204-29-1 | Chemsrc [chemsrc.com]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene [cdc.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 13. fpe.umd.edu [fpe.umd.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. paralab.pt [paralab.pt]

- 16. belmontscientific.com [belmontscientific.com]

- 17. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

electrophilic substitution mechanism for dinitrobenzene synthesis

An In-depth Technical Guide to the Electrophilic Substitution Mechanism for Dinitrobenzene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution mechanism for the synthesis of dinitrobenzene, with a primary focus on the nitration of nitrobenzene. It includes detailed mechanistic insights, quantitative data on isomer distribution, a complete experimental protocol, and visualizations to elucidate key processes.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of dinitrobenzene from nitrobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is considerably slower than the initial nitration of benzene because the nitro group already present on the ring is strongly deactivating.[1][2] This deactivating nature also governs the position of the second nitro group, directing it predominantly to the meta position.[1][3]

The overall mechanism can be broken down into three primary steps:

-

Generation of the Electrophile : Concentrated sulfuric acid protonates concentrated nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2][4][5]

-

Electrophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the nitrobenzene ring attacks the nitronium ion. This step is the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][6][7]

-

Deprotonation and Aromatization : A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic π system, yielding the dinitrobenzene product.[1][4]

Regioselectivity: The Meta-Directing Effect of the Nitro Group

The initial nitro group on the benzene ring is a powerful electron-withdrawing group, which deactivates the ring towards further electrophilic attack.[1][2] This deactivation is not uniform across all positions. Through resonance, the nitro group withdraws electron density primarily from the ortho and para positions, creating a partial positive charge at these sites.[1]

Consequently, the meta positions are left relatively more electron-rich and are therefore the preferred sites for attack by the incoming nitronium electrophile.[1][8] This results in the major product being m-dinitrobenzene. Attack at the ortho or para positions would lead to a highly unstable resonance structure where two adjacent positive charges reside on the ring.[1]

Caption: Electrophilic substitution mechanism for m-dinitrobenzene synthesis.

Quantitative Data Summary

The nitration of nitrobenzene yields a mixture of isomers, with the meta isomer being predominant. The precise distribution and overall yield depend significantly on reaction conditions such as temperature, reaction time, and the concentration of the nitrating acids.

Isomer Distribution

The table below summarizes the typical distribution of dinitrobenzene isomers formed during the nitration of nitrobenzene.

| Isomer | o-dinitrobenzene | m-dinitrobenzene | p-dinitrobenzene | Reference |

| Typical Ratio | ~6-12% | ~85-93% | ~0.7-3.5% | [9][10] |

| Kinetic Study | 11.0% | 87.3% | 1.7% | [6] |

Reaction Yields

The following table presents reported yields for the synthesis of m-dinitrobenzene under various experimental conditions.

| Starting Material | Reaction Conditions | Yield of m-DNB | Reference |

| Nitrobenzene | 85 °C, 70 s, continuous flow | 85.5% (selectivity) | [9] |

| Nitrobenzene | 90 °C, 2 h, batch process | 83-90% (isolated) | [11] |

| Benzene | Reflux 40 min, then 90-100 °C | 75.8% (isolated) | [12] |

Experimental Protocols

This section provides a detailed methodology for the laboratory synthesis of m-dinitrobenzene from nitrobenzene.

Materials and Apparatus

-

Reagents : Nitrobenzene, concentrated sulfuric acid (98%), fuming nitric acid, ethanol (95%), ice, sodium carbonate (optional for washing).

-

Apparatus : Round-bottom flask (250 mL), reflux condenser, dropping funnel, beaker (1 L), Buchner funnel and flask, magnetic stirrer and stir bar, heating mantle or water bath, thermometer.

Detailed Methodology

-

Preparation of the Nitrating Mixture : In a 250 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add 15 mL of fuming nitric acid to the sulfuric acid.[3] Keep the mixture cool during this addition.

-

Addition of Nitrobenzene : While maintaining the flask in the ice bath and stirring the nitrating mixture, add 12.5 mL of nitrobenzene dropwise from a dropping funnel over a period of about 30 minutes. The temperature of the reaction mixture should be carefully monitored and maintained below 70 °C to prevent unwanted side reactions.[13]

-

Reaction Heating : After the addition of nitrobenzene is complete, attach a reflux condenser to the flask. Heat the mixture in a boiling water bath or with a heating mantle to a temperature of 90-100 °C for 30-40 minutes.[3][12] Swirl the flask periodically to ensure thorough mixing.

-

Isolation of the Crude Product : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing approximately 500 mL of ice-cold water with vigorous stirring.[3] The m-dinitrobenzene will precipitate as a pale yellow solid.

-

Filtration and Washing : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product several times with cold water to remove residual acid.[3][8] The crude product can be pressed dry on the filter.

-

Purification by Recrystallization : Transfer the crude m-dinitrobenzene to a flask. Add a minimal amount of hot 95% ethanol to dissolve the solid.[8][12] If the solution is colored, it may be treated with a small amount of activated charcoal and filtered hot. Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Final Product Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry. The pure m-dinitrobenzene should be obtained as colorless or pale yellow crystals with a melting point of 89-91 °C.[9][11]

Caption: A typical experimental workflow for synthesizing m-dinitrobenzene.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. scribd.com [scribd.com]

- 4. alevelh2chemistry.com [alevelh2chemistry.com]

- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. scribd.com [scribd.com]

- 9. tandfonline.com [tandfonline.com]

- 10. askfilo.com [askfilo.com]

- 11. prepchem.com [prepchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

The Role of 1-Ethyl-2,4-dinitrobenzene in Azo Dye Manufacturing: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, documented evidence for the extensive use of 1-Ethyl-2,4-dinitrobenzene (1-E-2,4-DNB) as a primary intermediate in the commercial manufacturing of specific, named dyes is limited in publicly available scientific literature. This technical guide, therefore, outlines a plausible and scientifically sound synthetic pathway for its use in creating azo dyes, based on established chemical principles and analogous reactions with structurally similar dinitroaromatic compounds. The experimental protocols and quantitative data presented are generalized and illustrative, derived from common procedures for related syntheses.

Introduction

This compound (1-E-2,4-DNB) is an aromatic nitro compound that, while not as commonly cited as its chloro- or methyl-analogs, possesses the necessary chemical functionalities to serve as a precursor in the synthesis of azo dyes. The presence of two nitro groups on the benzene ring makes the compound electron-deficient and activates it for certain nucleophilic substitution reactions. However, its primary utility in dye manufacturing lies in the chemical versatility of the nitro groups themselves. Through reduction, they can be converted into amino groups, which are the cornerstone of diazo components in the synthesis of a vast array of azo colorants.

The general pathway for utilizing 1-E-2,4-DNB in dye synthesis follows a well-established route:

-

Reduction: The two nitro groups are reduced to primary amino groups, yielding 4-ethylbenzene-1,3-diamine.

-

Diazotization: One or both of the newly formed amino groups are converted into diazonium salts.

-

Azo Coupling: The resulting diazonium salt is reacted with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye.

This multi-step process allows for a high degree of modularity, enabling the synthesis of a wide spectrum of colors by varying the coupling component.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and safety considerations.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 1204-29-1 |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 57-58 °C |

| Boiling Point | 338.5 °C at 760 mmHg |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and benzene. |

Synthetic Pathway to Azo Dyes

The transformation of 1-E-2,4-DNB into an azo dye is a multi-step process. The overall workflow is depicted in the following diagram.

Caption: General synthetic workflow from this compound to an azo dye.

Step 1: Reduction of this compound

The initial and critical step is the reduction of the two nitro groups to primary amino groups to form 4-ethylbenzene-1,3-diamine. This transformation is a common industrial process for producing aromatic amines from their nitro precursors.

Logical Relationship of Reduction:

Caption: Logical diagram illustrating the reduction of the dinitro compound to a diamine.

Generalized Experimental Protocol for Reduction:

-